氟化氢氧化铜

描述

Copper fluoride exists in two primary forms: copper(I) fluoride and copper(II) fluoride, denoted as CuF and CuF2 respectively . Copper(I) fluoride is a light green or light grey powder at room temperature and is insoluble in water . Copper(II) fluoride is a green crystalline solid which is slightly soluble in water . It crystallizes in a rutile structure, with each copper ion surrounded by six fluorine ions .

Synthesis Analysis

Copper(I) fluoride can be synthesized by reacting hydrogen fluoride (HF) with copper(I) chloride in the presence of an organic solvent such as acetonitrile . Copper(II) fluoride can be prepared by the neutralization of copper(II) hydroxide or copper(II) carbonate with hydrofluoric acid . It can also be generated via the reaction of fluorine gas with copper at high temperatures .Molecular Structure Analysis

Copper(II) fluoride has a monoclinic crystal structure . It forms rectangular prisms with a parallelogram base . Each copper ion has four neighboring fluoride ions at 1.93 Å separation and two further away at 2.27 Å . This distorted octahedral [4+2] coordination is a consequence of the Jahn–Teller effect in d9 copper (II) .Chemical Reactions Analysis

Copper(I) fluoride is noted for its ability to participate in various organic syntheses, while Copper(II) fluoride exhibits strong oxidizing properties . Sodium hydroxide precipitates copper(II) hydroxide . The precipitate does not dissolve in excess sodium hydroxide unless the NaOH solution is very concentrated .Physical And Chemical Properties Analysis

Both forms of copper fluoride are considered to be thermally stable compounds . They exhibit differences in their chemical reactivity . Copper(I) fluoride is noted for its ability to participate in various organic syntheses, while Copper(II) fluoride exhibits strong oxidizing properties .科学研究应用

发射光谱中的载体:氟化氢氧化铜二水合物用作发射光谱中的载体。它的纯度显着影响光谱结果中的杂质水平,氢氟酸质量是一个关键因素 (达贝卡、罗素和蒂姆查克,1980).

在铜介导反应中的保护:在铜(I)介导的点击反应中,氟化物保护硼酸免于分解,这对于创建基于硼酸的碳水化合物传感器和共轭物很有价值 (金、乔杜里、程、戴、李和王,2009).

水的脱氟:颗粒状氢氧化铁(GFH)可有效去除水溶液中的氟化物,表明在饮用水和工业废水的脱氟中具有潜在的用途 (库马尔、巴特纳加、吉、郑、李、金、李、宋、崔和杨,2009).

有机反应中的催化剂:具有手性二膦系统(chiral diphosphine systems)的氟化铜(II)可以催化酮的氢化硅烷化,显示出中等至优异的对映选择性。在此背景下已观察到氧加速效应 (西罗尔、库马塞尔、莫斯特法伊和里昂特,2001).

氧化铜纳米结构:各种氧化铜纳米结构薄膜可以通过在含有氟离子的电解液中对铜箔进行阳极氧化来合成,展示了在电子器件中的潜在应用 (阿拉姆和格莱姆斯,2011).

化学镀铜:已经研究了铜在氟化物溶液中氢封端的 Si(111) 表面上的化学镀,表明在半导体制造中的潜在应用 (叶、市原和上崎,2001).

安全和危害

Copper fluoride requires careful handling and storage . Due to its reactivity, particularly copper(II) fluoride’s oxidizing nature, it must be stored in a cool, dry environment away from combustible materials . Its interaction with the skin or eyes can cause irritation . When ingested or inhaled, copper fluoride can have detrimental health effects .

未来方向

The reduction of fluoride concentrations in water is one of many concerns . Adsorption is the most widely used technology for fluoride removal and the center to development of adsorption technology is the improvement of adsorbents . The exploitation of new materials and the synthesis of composite materials are two ways of developing new adsorbents .

属性

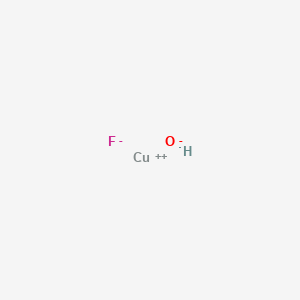

IUPAC Name |

copper;fluoride;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.FH.H2O/h;1H;1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMQPXGAYDNODA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[F-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuFHO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930184 | |

| Record name | Copper(2+) fluoride hydroxide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper fluoride hydroxide | |

CAS RN |

13867-72-6 | |

| Record name | Copper fluoride hydroxide (CuF(OH)) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13867-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper fluoride hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013867726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) fluoride hydroxide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper fluoride hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)

![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)

![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)

![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)

![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)